molecular formula C17H17N5O2 B2593558 1,7-Dimethyl-8-(2-phenylethyl)-1H-imidazo(2,1-F)purine-2,4(3H,8H)-dione CAS No. 476480-30-5

1,7-Dimethyl-8-(2-phenylethyl)-1H-imidazo(2,1-F)purine-2,4(3H,8H)-dione

Cat. No. B2593558
CAS RN: 476480-30-5
M. Wt: 323.356
InChI Key: JMLJJHQYSWLARW-UHFFFAOYSA-N
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Description

Protein kinase C (PKC) is a family of serine/threonine kinases that plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. PKC is involved in the pathogenesis of various diseases, including cancer, cardiovascular diseases, and neurological disorders. Therefore, the development of PKC inhibitors has been a topic of intense research in the pharmaceutical industry. Ro 31-8220 is a potent and selective PKC inhibitor that has been used extensively in scientific research to elucidate the role of PKC in various biological processes.

Scientific Research Applications

Receptor Affinity and Pharmacological Potential

A series of studies have investigated derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, examining their affinity for serotonin receptors and their potential pharmacological applications. These compounds, including various derivatives, have been found to act as potent ligands for serotonin receptors, particularly the 5-HT(1A) receptor. For instance, Zagórska et al. (2009) synthesized derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, discovering their potential as anxiolytic and antidepressant agents in preclinical models (Zagórska et al., 2009). This finding was corroborated in later studies by the same group, who further explored the structure-activity relationships of these compounds (Zagórska et al., 2015).

Molecular Modeling and Drug Design

Research has also delved into the molecular modeling and design aspects of these compounds. For instance, Zagórska et al. (2016) examined fluoro and trifluoromethylphenylpiperazinylalkyl derivatives, highlighting their significance in developing antidepressant and anxiolytic drugs. Their work emphasizes the importance of structural features in determining receptor affinity and selectivity (Zagórska et al., 2016).

Affinity for Adenosine Receptors

Another avenue of research has been the exploration of these compounds as antagonists for adenosine receptors. Baraldi et al. (2005) synthesized derivatives that showed potent and selective antagonistic activity toward A(3) adenosine receptors, indicating potential applications in modulating adenosine receptor-mediated processes (Baraldi et al., 2005).

properties

IUPAC Name

4,7-dimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-11-10-22-13-14(20(2)17(24)19-15(13)23)18-16(22)21(11)9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLJJHQYSWLARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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